molecular formula C18H23N3O4S B5606949 6-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

6-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5606949
M. Wt: 377.5 g/mol
InChI Key: YRGNAXQZWPZYMT-NEPJUHHUSA-N
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Description

The compound belongs to the class of molecules incorporating thieno[2,3-d]pyrimidin-4(3H)-one scaffolds, a category known for its diverse biological activities and pharmaceutical applications. Such compounds are often explored for their potential in drug development due to their structural uniqueness and versatile chemical properties.

Synthesis Analysis

The synthesis of similar thienopyrimidinones typically involves multi-step chemical reactions, often starting from substituted thiophenes or pyrimidinones. A common approach includes cyclization reactions, coupling of different moieties, and functional group transformations to achieve the desired scaffold and substituents. For example, efficient synthesis methods for related compounds have been reported using aza-Wittig reactions, leading to high yields of the target molecules (Chen et al., 2009).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves the compound interacting with a specific protein or enzyme .

Safety and Hazards

This involves looking at the compound’s toxicity and any risks associated with handling it. Information on how to safely store and dispose of the compound is also included .

Future Directions

This could involve potential applications of the compound that have not yet been explored. It could also include ways to improve the synthesis of the compound or new reactions that it could undergo .

properties

IUPAC Name

6-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-3-25-12-8-11(22)18(12)4-6-21(7-5-18)17(24)14-10(2)13-15(23)19-9-20-16(13)26-14/h9,11-12,22H,3-8H2,1-2H3,(H,19,20,23)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGNAXQZWPZYMT-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3=C(C4=C(S3)N=CNC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=C(C4=C(S3)N=CNC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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